molecular formula C17H11FO2 B6403832 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261953-67-6

6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6403832
CAS RN: 1261953-67-6
M. Wt: 266.27 g/mol
InChI Key: WYKMMLJWKRCEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(naphthalen-2-yl)benzoic acid (6-FNBA) is an organic compound with the molecular formula C14H9FO2. It is a white solid that is soluble in organic solvents. 6-FNBA is a versatile and widely used building block in the synthesis of a variety of organic compounds and materials. It has been found to have a wide range of applications in scientific research and has been used to study a variety of biochemical and physiological processes.

Scientific Research Applications

6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of various enzymes, including cytochrome P450, glutathione S-transferase, and NADPH-cytochrome P450 reductase. It has also been used to study the effects of various drugs, including antineoplastic agents, antibiotics, and analgesics. In addition, 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been used to study the biochemical and physiological effects of various toxins and pollutants, including heavy metals, pesticides, and endocrine disruptors.

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% is not fully understood. However, it is believed to act as an inhibitor of various enzymes, including cytochrome P450, glutathione S-transferase, and NADPH-cytochrome P450 reductase. It is also believed to act as an inhibitor of certain drugs, including antineoplastic agents, antibiotics, and analgesics. In addition, 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% is believed to act as an inhibitor of certain toxins and pollutants, including heavy metals, pesticides, and endocrine disruptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% are not fully understood. However, it is believed to have a variety of effects, including the inhibition of various enzymes, the inhibition of certain drugs, and the inhibition of certain toxins and pollutants. It is also believed to have antioxidant and anti-inflammatory effects. In addition, 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% has been shown to have an effect on the expression of certain genes, including those involved in the regulation of cell growth and development.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments include its low cost, its availability in a variety of forms, and its wide range of applications. The main limitation of using 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments is its potential toxicity. Therefore, it is important to use 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% in laboratory experiments with caution and to follow safety protocols.

Future Directions

There are a number of potential future directions for 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% research. These include further research into its biochemical and physiological effects, its potential applications in drug design, its potential applications in the treatment of various diseases, and its potential applications in environmental remediation. In addition, further research into the mechanism of action of 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% is needed in order to understand its effects on various enzymes, drugs, and toxins. Finally, further research into the synthesis of 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% is needed in order to improve its availability and to reduce its cost.

Synthesis Methods

6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% can be synthesized by several different methods. One method involves the reaction of 2-naphthol with sodium hypochlorite in an aqueous solution, followed by reaction with hydrochloric acid and 6-fluoro-2-bromobenzoic acid. Another method involves the reaction of 2-naphthol with bromine in an aqueous solution, followed by reaction with 6-fluoro-2-bromobenzoic acid. Finally, 6-Fluoro-2-(naphthalen-2-yl)benzoic acid, 95% can also be synthesized from the reaction of 2-naphthol with 6-fluoro-2-bromobenzoic acid in an organic solvent.

properties

IUPAC Name

2-fluoro-6-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-15-7-3-6-14(16(15)17(19)20)13-9-8-11-4-1-2-5-12(11)10-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKMMLJWKRCEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690422
Record name 2-Fluoro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261953-67-6
Record name 2-Fluoro-6-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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